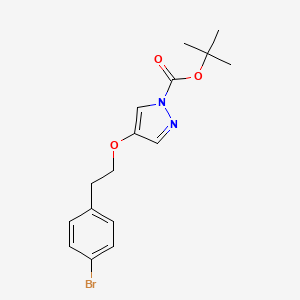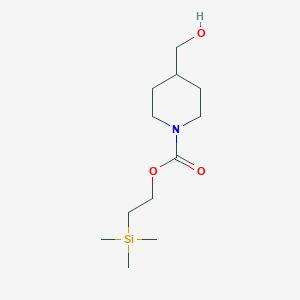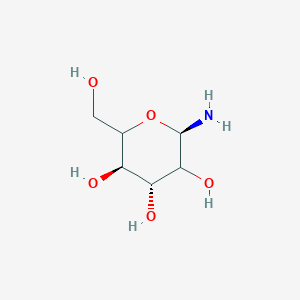![molecular formula C70H48N4 B8197079 1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B8197079.png)
1,1,2,2-Tetrakis(4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-yl)ethene
概要
説明
1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene is an organic compound with the molecular formula C46H32N4 and a molecular weight of 640.77 g/mol . This compound is known for its unique structure, which includes four pyridinyl-biphenyl groups attached to an ethene core. It is often used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable coordination complexes .
準備方法
The synthesis of 1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene typically involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with the preparation of 4-bromo-1,1’-biphenyl and 4-pyridylboronic acid.
Suzuki Coupling Reaction: These starting materials undergo a Suzuki coupling reaction in the presence of a palladium catalyst to form 4-(4-pyridyl)-1,1’-biphenyl.
Formation of the Ethene Core: The final step involves the reaction of 4-(4-pyridyl)-1,1’-biphenyl with a suitable ethene precursor under basic conditions to form the target compound.
化学反応の分析
1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The pyridinyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
科学的研究の応用
1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene primarily involves its ability to form coordination complexes with metal ions . The pyridinyl groups act as ligands, binding to metal centers and forming stable structures. These complexes can exhibit unique properties, such as aggregation-induced emission (AIE), which is useful in various applications, including sensing and imaging .
類似化合物との比較
1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene can be compared with other similar compounds, such as :
Tetrakis(4-aminophenyl)ethene: This compound has amino groups instead of pyridinyl groups, leading to different reactivity and applications.
Tetrakis(4-carboxyphenyl)ethene: The presence of carboxyl groups allows for different types of coordination chemistry and applications in catalysis and materials science.
Tetrakis(4-hydroxyphenyl)ethene: Hydroxy groups provide unique hydrogen-bonding capabilities, making this compound useful in supramolecular chemistry.
The uniqueness of 1,1,2,2-Tetrakis(4’-(pyridin-4-yl)-[1,1’-biphenyl]-4-yl)ethene lies in its ability to form stable coordination complexes with a variety of metal ions, making it highly versatile for research and industrial applications.
特性
IUPAC Name |
4-[4-[4-[1,2,2-tris[4-(4-pyridin-4-ylphenyl)phenyl]ethenyl]phenyl]phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H48N4/c1-9-57(61-33-41-71-42-34-61)10-2-49(1)53-17-25-65(26-18-53)69(66-27-19-54(20-28-66)50-3-11-58(12-4-50)62-35-43-72-44-36-62)70(67-29-21-55(22-30-67)51-5-13-59(14-6-51)63-37-45-73-46-38-63)68-31-23-56(24-32-68)52-7-15-60(16-8-52)64-39-47-74-48-40-64/h1-48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURBJRJGKJBLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=NC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=NC=C1)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H48N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197043.png)
![4-(Cyclopentanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197045.png)
![4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8197046.png)






